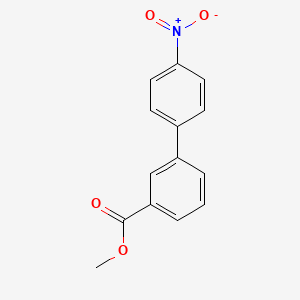

Methyl 3-(4-nitrophenyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(4-nitrophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a benzoate ring, which is further substituted with a 4-nitrophenyl group

準備方法

Synthetic Routes and Reaction Conditions: Methyl 3-(4-nitrophenyl)benzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate followed by esterification. The nitration step typically involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the para position. The resulting product is then subjected to esterification using methanol and a suitable acid catalyst to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

化学反応の分析

Types of Reactions: Methyl 3-(4-nitrophenyl)benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products:

Reduction: Methyl 3-(4-aminophenyl)benzoate.

Substitution: Various halogenated or nitrated derivatives.

Hydrolysis: 3-(4-nitrophenyl)benzoic acid and methanol.

科学的研究の応用

Methyl 3-(4-nitrophenyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and nitroreductases.

Medicine: Research into potential pharmaceutical applications, such as the development of prodrugs that release active compounds upon metabolic conversion.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

作用機序

The mechanism of action of methyl 3-(4-nitrophenyl)benzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding carboxylic acid and alcohol.

類似化合物との比較

Methyl 3-nitrobenzoate: Similar structure but lacks the 4-nitrophenyl group.

Methyl 4-nitrobenzoate: Similar structure but the nitro group is directly attached to the benzoate ring.

Methyl 3-(4-aminophenyl)benzoate: The reduction product of methyl 3-(4-nitrophenyl)benzoate.

生物活性

Methyl 3-(4-nitrophenyl)benzoate, a chemical compound with the formula C14H11NO4, has garnered attention for its potential biological activities. This article reviews its antibacterial properties, enzyme inhibition, and structure-activity relationships based on recent research findings.

Chemical Structure and Properties

The compound consists of a benzoate moiety with a nitrophenyl group at the para position. The presence of the nitro group is significant as it can influence the compound's biological activity through electronic effects and steric hindrance.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various bacterial strains. Studies indicate that derivatives of this compound exhibit varying degrees of antimicrobial activity.

Case Studies

- Antimicrobial Efficacy : A study reported that modifications of the nitrophenyl group significantly affected the minimum inhibitory concentration (MIC) values against Streptococcus pneumoniae. The compound demonstrated MIC values ranging from 8 µg/mL to 256 µg/mL depending on structural modifications .

- Structure-Activity Relationship (SAR) : Research indicated that maintaining the nitro group was crucial for preserving antimicrobial activity. Removing or altering this group led to diminished efficacy, highlighting its role in binding interactions .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit bacterial enzymes, particularly DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription.

Inhibition Studies

- Dual Inhibitory Action : Compounds similar to this compound were shown to have low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli, with IC50 values below 32 nM . This suggests that this compound could potentially exhibit similar inhibitory effects, warranting further investigation.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound derivatives have been assessed using in silico methods. Key findings include:

- Metabolism : Certain derivatives were metabolized by cytochrome P450 enzymes (CYP1A2, CYP2C19), indicating potential interactions in biological systems .

- Toxicity Assessment : Toxicity predictions showed no AMES toxicity for the compounds studied, suggesting a favorable safety profile .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

特性

IUPAC Name |

methyl 3-(4-nitrophenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-19-14(16)12-4-2-3-11(9-12)10-5-7-13(8-6-10)15(17)18/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHTYTPKNDUBMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718389 |

Source

|

| Record name | Methyl 4'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107558-26-9 |

Source

|

| Record name | Methyl 4'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。